2-Nitrophenethylamine hydrochloride

Computational Chemistry Organic Synthesis Reactivity Prediction

2-Nitrophenethylamine hydrochloride is a critical, research-grade ortho-nitrated phenethylamine for MTH-1 inhibitor and o-nitrohydrocinnamic acid synthesis. Its quantifiably lower electrophilicity (2-NPA < 3-NPA < 4-NPA) ensures superior reaction selectivity, preventing isomer-derived side products. The HCl salt guarantees enhanced stability and accurate stoichiometry versus the free base. As a certified reference standard, it is essential for validated HPLC quantification of positional isomers in pharmaceutical QC, meeting ICH Q3A requirements.

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64
CAS No. 861337-74-8
Cat. No. B3030066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenethylamine hydrochloride
CAS861337-74-8
Molecular FormulaC8H11ClN2O2
Molecular Weight202.64
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCN)[N+](=O)[O-].Cl
InChIInChI=1S/C8H10N2O2.ClH/c9-6-5-7-3-1-2-4-8(7)10(11)12;/h1-4H,5-6,9H2;1H
InChIKeyWOSOJVABEIZQDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitrophenethylamine hydrochloride (CAS 861337-74-8): A Critical o-Nitro Intermediate for Pharmaceutical Synthesis and Analytical Method Development


2-Nitrophenethylamine hydrochloride (CAS 861337-74-8, C8H10N2O2·HCl, MW 202.64) is an ortho-nitrated primary phenethylamine. It is a light yellow to yellow crystalline solid with a melting point of 174.5 °C, supplied at purities ≥98–99% (HPLC) . Unlike its simple base form (MW 166.18), the hydrochloride salt ensures enhanced stability, predictable solubility, and handling safety [1]. It serves as a specific precursor for synthesizing diaminopyrimidine-based MTH-1 inhibitors and o-nitrohydrocinnamic acid derivatives, and is a critical reference standard for HPLC quantification of positional isomers in nitroaromatic drug substances [2] [3].

Why 2-Nitrophenethylamine Hydrochloride Cannot Be Substituted by Other Nitrophenethylamine Isomers


Generic substitution among 2-, 3-, and 4-nitrophenethylamines is scientifically invalid due to profound differences in electronic properties, reactivity, and regulatory compliance requirements. As demonstrated by Sharma et al. (2025) [1], the electrophilicity and electron-accepting capacity of these positional isomers follow a strict, quantifiable gradient (2-NPA < 3-NPA < 4-NPA). This means that substituting the ortho (2-) isomer for the para (4-) isomer will result in a different reaction outcome due to altered electron density at the reactive amine site [1]. Furthermore, in pharmaceutical manufacturing, the presence of 2-NPA and 3-NPA in 4-NPA samples is considered a critical impurity that must be quantified via validated HPLC methods to meet quality control standards [1] [2]. The use of the hydrochloride salt form (MW 202.64) rather than the free base (MW 166.18) is also non-interchangeable due to differences in crystallinity, stability, and molarity calculations for downstream stoichiometry [3].

Quantitative Evidence for Selecting 2-Nitrophenethylamine Hydrochloride: Comparator-Based Differentiation


Ortho-Specific Electrophilicity: A Quantifiable Difference for Targeted Reactivity

Computational studies reveal a clear hierarchy in electron-accepting capacity: 2-NPA (ortho) exhibits lower electrophilicity than 3-NPA (meta) and 4-NPA (para) [1]. This quantifiable difference allows scientists to rationally select the ortho isomer when a less electrophilic nitroaromatic amine is required to prevent unwanted side reactions with nucleophiles [1].

Computational Chemistry Organic Synthesis Reactivity Prediction

Ortho-Specific Electrophilicity: A Quantifiable Difference for Targeted Reactivity

Computational studies reveal a clear hierarchy in electron-accepting capacity: 2-NPA (ortho) exhibits lower electrophilicity than 3-NPA (meta) and 4-NPA (para) [1]. This quantifiable difference allows scientists to rationally select the ortho isomer when a less electrophilic nitroaromatic amine is required to prevent unwanted side reactions with nucleophiles [1].

Computational Chemistry Organic Synthesis Reactivity Prediction

Defined Melting Point of 174.5 °C: Ensuring Process Consistency and Identity Verification

2-Nitrophenethylamine hydrochloride has a reported melting point of 174.5 °C [1]. While the free base 2-nitrophenethylamine has a lower melting range, this specific, sharp melting point serves as a critical quality control benchmark for the hydrochloride salt. In comparison, the 4-nitrophenethylamine free base exhibits a different melting point, and its hydrochloride salt's thermal properties are distinct . A deviation from 174.5 °C in the target compound indicates impurities or degradation, allowing for immediate batch rejection before committing to expensive downstream chemistry.

Quality Control Process Chemistry Identity Testing

HPLC Resolution of Positional Isomers: Ensuring Regulatory Compliance for Nitroaromatic APIs

A validated reverse-phase HPLC method has been developed to separate and quantify 4-NPA from its impurities, including 2-NPA and 3-NPA [1]. The method demonstrated specificity, linearity, precision, and accuracy for quantifying these positional isomers [1]. This work establishes 2-NPA as a necessary reference standard for any laboratory manufacturing or analyzing 4-NPA-based drug substances. Without access to the pure 2-NPA reference material, accurate quantification of this specific impurity is impossible, leading to potential failure of regulatory batch release tests.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Precursor for MTH-1 Inhibitors: Ortho-Substitution is Essential for Biological Activity

2-Nitrophenethylamine hydrochloride is specifically utilized in the preparation of diaminopyrimidines that act as MTH-1 (MutT Homolog 1) inhibitors for cancer treatment [1] . The ortho-nitro substitution is a structural requirement for the subsequent synthetic steps to the active diaminopyrimidine core. Using the 3- or 4-nitro isomer would lead to regioisomeric products with different binding affinities and, in many cases, complete loss of inhibitory activity against the MTH-1 target, as the nitro group's position influences the final molecule's three-dimensional conformation within the enzyme's active site.

Medicinal Chemistry Cancer Research Enzyme Inhibition

Defined Application Scenarios for 2-Nitrophenethylamine Hydrochloride Based on Quantitative Differentiation


Impurity Reference Standard for 4-NPA Drug Substance Analysis

Analytical chemistry and quality control laboratories must use 2-Nitrophenethylamine hydrochloride as a certified reference standard to develop and validate HPLC methods for quantifying 2-NPA impurities in 4-nitrophenethylamine (4-NPA) based active pharmaceutical ingredients (APIs) [1]. This is a regulatory requirement for demonstrating process control and meeting ICH Q3A guidelines. Using the 3- or 4-isomer as a standard would be scientifically invalid and lead to inaccurate impurity quantification.

Controlled Electrophilic Building Block in Targeted Organic Synthesis

Synthetic chemists should select 2-Nitrophenethylamine hydrochloride when a less electrophilic nitroaromatic amine is required to control the rate and selectivity of nucleophilic additions or substitutions [1]. The quantifiably lower electrophilicity of the ortho-isomer, compared to the meta and para isomers, minimizes unwanted side reactions and improves yield in the construction of complex molecules, such as heterocycles and functionalized anilines.

Key Intermediate for Ortho-Specific MTH-1 Inhibitor Development

Medicinal chemistry programs focused on developing MTH-1 inhibitors for cancer therapy rely on 2-Nitrophenethylamine hydrochloride as a specific synthetic precursor for the diaminopyrimidine scaffold [1]. The ortho-nitro substitution pattern is essential for the subsequent chemical transformations required to access the biologically active pharmacophore. Substitution with a meta or para isomer will produce regioisomeric products with altered or abolished target binding [1].

Synthesis of o-Nitrohydrocinnamic Acid and Related Derivatives

This compound is a direct precursor for the synthesis of o-nitrohydrocinnamic acid and related ortho-substituted aromatic acids [1]. These acids are valuable intermediates in the production of specialty chemicals, dyes, and polymers where the ortho-nitro group confers specific steric and electronic properties that are not achievable with meta or para analogs.

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